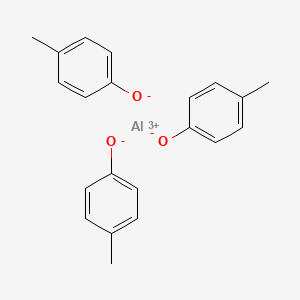

Phenol, 4-methyl-, aluminum salt

Description

Properties

CAS No. |

72269-62-6 |

|---|---|

Molecular Formula |

C21H21AlO3 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

aluminum;4-methylphenolate |

InChI |

InChI=1S/3C7H8O.Al/c3*1-6-2-4-7(8)5-3-6;/h3*2-5,8H,1H3;/q;;;+3/p-3 |

InChI Key |

KILCCVQLHISVRW-UHFFFAOYSA-K |

Canonical SMILES |

CC1=CC=C(C=C1)[O-].CC1=CC=C(C=C1)[O-].CC1=CC=C(C=C1)[O-].[Al+3] |

Related CAS |

106-44-5 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenol, 4-methyl-, aluminum salt typically involves the reaction of aluminum chloride with 4-methylphenol. The reaction is carried out in an organic solvent, such as toluene, under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

AlCl3+3C7H8O→Al(C7H7O)3+3HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-methyl-, aluminum salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it back to the parent phenol.

Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenolic group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: 4-methylphenol.

Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

Chemical Applications

1. Catalyst in Organic Synthesis

Aluminum 4-methylphenoxide serves as a catalyst in various organic reactions, particularly in the alkylation of phenols. For instance, it has been utilized to facilitate the alkylation of phenol with propylene, yielding products such as o-cyclohexylphenol and 2,6-dicyclohexylphenol, which exhibit insecticidal and fungicidal properties .

2. Production of Phenolic Resins

The compound is integral in synthesizing phenolic resins through its reaction with formaldehyde. These resins are widely used in manufacturing plastics and adhesives due to their durability and heat resistance .

3. Antioxidant Properties

Research indicates that aluminum 4-methylphenoxide exhibits antioxidant properties, making it valuable in preventing oxidative degradation in various industrial applications . Its effectiveness in stabilizing products against oxidation is crucial for extending shelf life and maintaining quality.

Medical Applications

1. Antiseptic and Antimicrobial Agent

Historically, phenolic compounds have been used as antiseptics. Aluminum 4-methylphenoxide's antimicrobial properties make it a candidate for use in antiseptic formulations. It is particularly effective against a range of pathogens, which supports its potential application in medical settings for disinfecting surfaces and instruments .

2. Local Anesthetic

The compound can also serve as a local anesthetic in certain medical procedures due to its ability to numb tissues effectively. This application is particularly relevant in podiatry for procedures like chemical matrixectomies .

Environmental Applications

1. Aluminum Detoxification

Recent studies have shown that high molecular weight polyphenols can form stable complexes with aluminum ions, aiding in environmental detoxification processes. Aluminum 4-methylphenoxide may play a role in these mechanisms by binding with aluminum and facilitating its removal from contaminated sites .

2. Role in Soil Chemistry

The compound has implications for soil chemistry as it interacts with various metal ions, influencing their bioavailability and toxicity. This property is essential for understanding soil health and remediation strategies .

Case Studies

Mechanism of Action

The mechanism of action of phenol, 4-methyl-, aluminum salt involves its interaction with various molecular targets. The aluminum center can coordinate with different ligands, facilitating catalytic reactions. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural and Chemical Properties

Research Findings and Data

Thermal Stability

- This compound: Expected to exhibit higher thermal stability than unsubstituted aluminum phenoxide due to electron-donating methyl groups, which reduce oxidation rates .

- Aluminum phosphite : Decomposes above 300°C, releasing phosphorous oxides that act as flame retardants .

- Formaldehyde-Al polymer : Stable up to 250°C, making it suitable for high-temperature adhesives .

Spectroscopic Data (Inferred from Analogues)

- ¹H-NMR: For phenolic aluminum salts, aromatic protons typically appear at δ 6.8–7.5 ppm, with methyl groups (if present) at δ 2.3–2.5 ppm .

- MS : Molecular ion peaks for $ \text{C}{18}\text{H}{15}\text{AlO}_3 $ would appear at m/z ≈ 306 (M⁺) .

Biological Activity

Phenol, 4-methyl-, aluminum salt, also known as 4-methylphenol aluminum salt, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound consists of a phenolic group (4-methylphenol) coordinated with aluminum. This unique structure imparts distinct properties that influence its reactivity and biological activity. The aluminum center can coordinate with various ligands, enhancing the compound's catalytic capabilities and potential therapeutic applications.

Mechanisms of Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its efficacy against various bacteria and fungi, suggesting a potential role in medical applications such as wound healing or as an antiseptic agent.

2. Drug Delivery Systems

The compound has been investigated for its ability to function in drug delivery systems. Its coordination with aluminum allows it to interact with biological membranes effectively, which may enhance the delivery of therapeutic agents.

3. Antioxidant Activity

Similar phenolic compounds have demonstrated antioxidant properties, which may be attributed to their ability to scavenge free radicals and inhibit oxidative stress in cells. This activity is crucial in preventing cellular damage and may have implications in cancer prevention and treatment .

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of phenolic compounds, this compound was shown to inhibit the growth of several bacterial strains. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, revealing effective concentrations that could be utilized in clinical settings.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data supports the compound's potential as an antimicrobial agent in therapeutic formulations.

Research on Drug Delivery

A recent investigation into the use of aluminum salts in drug delivery highlighted the effectiveness of this compound in enhancing the bioavailability of certain drugs. The study utilized animal models to assess pharmacokinetics and demonstrated improved absorption rates when co-administered with this compound .

Toxicological Profile

While exploring the biological activities of this compound, it is essential to consider its toxicological profile. Aluminum compounds are known to have various health effects depending on exposure levels:

- Neurological Effects: High levels of aluminum exposure have been linked to neurotoxicity.

- Reproductive Effects: Some studies suggest potential reproductive toxicity associated with aluminum exposure .

- Developmental Effects: Research indicates that developmental exposure to aluminum can lead to adverse outcomes .

Q & A

Q. What experimental methods are commonly used to synthesize Phenol, 4-methyl-, aluminum salt?

Synthesis typically involves reacting 4-methylphenol (p-cresol) with aluminum precursors. A molten salt method (e.g., aluminum nitrate or chloride fused with p-cresol under controlled pH and temperature) is effective for producing supported catalysts . Solvent-based reactions in non-aqueous media (e.g., ethanol) at elevated temperatures (120–150°C) under inert atmospheres minimize hydrolysis of aluminum intermediates. Purification often includes vacuum filtration and washing with solvents like ethyl acetate to remove unreacted precursors .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : To confirm the absence of unreacted p-cresol and identify coordination environments of aluminum.

- X-ray diffraction (XRD) : For crystallographic analysis, especially when using SHELX software for structure refinement .

- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition pathways.

- UV-Vis spectroscopy : For monitoring phenol degradation products in catalytic studies .

Q. How do hydrogen-bonding interactions influence the stability of Phenol derivatives in solid-state structures?

Graph set analysis (e.g., Etter’s rules) reveals hydrogen-bonding patterns in crystalline phases. For aluminum-phenolate complexes, intermolecular O–H···O bonds between phenolic hydroxyl groups and adjacent ligands or water molecules stabilize the lattice. Disordered hydrogen bonds may lead to polymorphic variations, requiring rigorous crystallographic validation .

Advanced Research Questions

Q. What challenges arise in reconciling kinetic data discrepancies for catalytic oxidation of phenol derivatives?

Studies report activation energies ranging from 84–85.3 kJ/mol for phenol oxidation over metal oxide catalysts. Contradictions stem from:

- Diffusion limitations : Slurry reactors (e.g., CuO·ZnO·Al₂O₃ systems) may mask intrinsic kinetics due to mass transfer effects .

- Surface heterogeneity : Variations in aluminum salt crystallinity (e.g., γ-alumina vs. amorphous phases) alter active site accessibility.

- Methodological bias : Differences in oxygen partial pressure (e.g., 7 bar vs. ambient conditions) or pH adjustments during kinetic trials.

Q. How can computational modeling complement experimental studies of aluminum-phenolate coordination?

Density functional theory (DFT) simulations predict preferred binding modes (e.g., monodentate vs. bidentate coordination of phenolic oxygen to Al³⁺). These models help interpret spectroscopic data (e.g., NMR chemical shifts) and optimize synthesis conditions for target geometries .

Q. What methodological pitfalls occur in quantifying phenol degradation products under saline stress?

The 4-aminoantipyrine method, while widely used, can overestimate phenol concentrations due to interference from chloride ions in saline environments. Calibration with salt-matched standards and validation via HPLC-MS are recommended to mitigate false positives .

Data Contradiction Analysis

Q. Why do crystallographic studies of aluminum-phenolate complexes show conflicting space group assignments?

Discrepancies arise from:

Q. How do synthesis protocols affect catalytic performance in phenol oxidation?

Catalyst activity correlates with:

- Aluminum loading : Excess Al³⁺ (>10 wt%) may block active Cu or Zn sites in mixed oxide systems .

- Calcination temperature : Temperatures >500°C reduce surface area but enhance phase purity (e.g., γ-Al₂O₃ formation).

Methodological Best Practices

- For structural studies : Always validate SHELX-refined models with residual electron density maps to detect missed solvent molecules .

- For kinetic trials : Use differential reactor setups to isolate intrinsic reaction rates from mass transfer effects .

- For environmental assays : Pair colorimetric phenol tests (e.g., 4-aminoantipyrine) with ion chromatography to exclude halide interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.